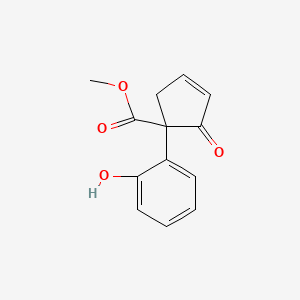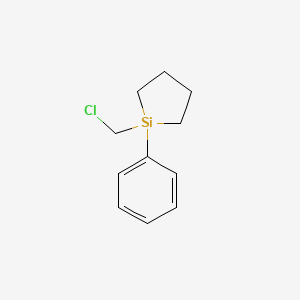
1-(Chloromethyl)-1-phenylsilolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethyl)-1-phenylsilolane is an organosilicon compound characterized by a silolane ring substituted with a chloromethyl group and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-1-phenylsilolane can be synthesized through several methods. One common approach involves the reaction of phenylsilane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically proceeds under mild conditions, with the chloromethyl group being introduced via a substitution reaction .
Industrial Production Methods: Industrial production of this compound often involves large-scale chloromethylation reactions. These reactions are carried out in reactors equipped with efficient mixing and temperature control systems to ensure high yields and purity of the final product .
化学反应分析
Types of Reactions: 1-(Chloromethyl)-1-phenylsilolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbon-silicon bonds.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives, which are useful intermediates in organic synthesis.
Reduction Reactions: Reduction of this compound can yield silane derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of silanol derivatives.
Reduction: Formation of silane derivatives.
科学研究应用
1-(Chloromethyl)-1-phenylsilolane has several applications in scientific research:
作用机制
The mechanism of action of 1-(Chloromethyl)-1-phenylsilolane involves its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. This reactivity is facilitated by the electron-withdrawing effect of the phenyl group, which stabilizes the intermediate formed during the reaction .
相似化合物的比较
1-(Chloromethyl)-1-phenylsilane: Similar structure but lacks the silolane ring, resulting in different reactivity and applications.
1-(Chloromethyl)-1-phenylcyclohexane: Contains a cyclohexane ring instead of a silolane ring, leading to variations in chemical behavior.
Uniqueness: 1-(Chloromethyl)-1-phenylsilolane is unique due to its silolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications where specific reactivity patterns are required .
属性
CAS 编号 |
105705-56-4 |
|---|---|
分子式 |
C11H15ClSi |
分子量 |
210.77 g/mol |
IUPAC 名称 |
1-(chloromethyl)-1-phenylsilolane |
InChI |
InChI=1S/C11H15ClSi/c12-10-13(8-4-5-9-13)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |
InChI 键 |
JFJGNFQTJJSJEH-UHFFFAOYSA-N |
规范 SMILES |
C1CC[Si](C1)(CCl)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


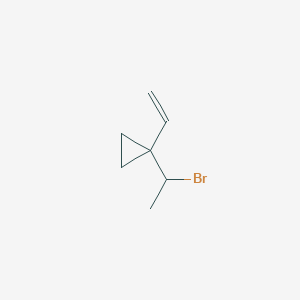
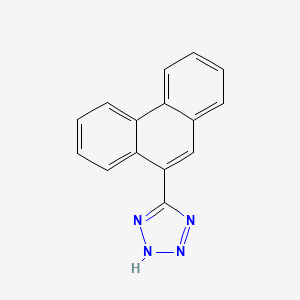
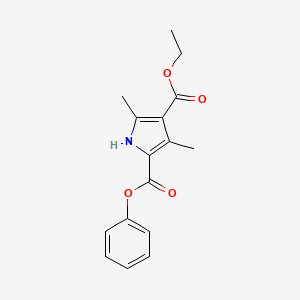

![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(N,N-dimethylprop-2-yn-1-amine)](/img/structure/B14337554.png)


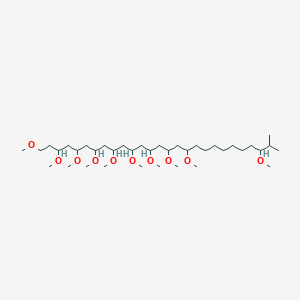
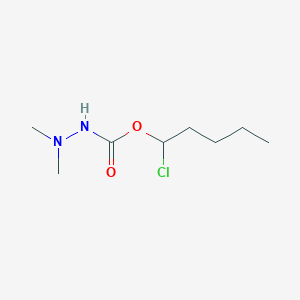
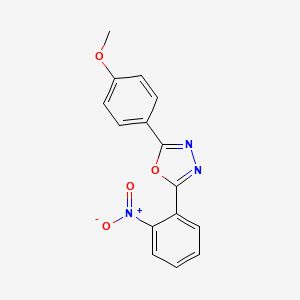
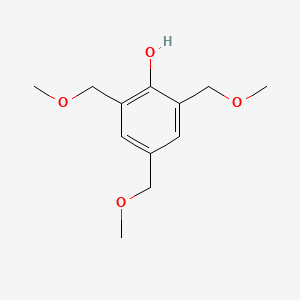
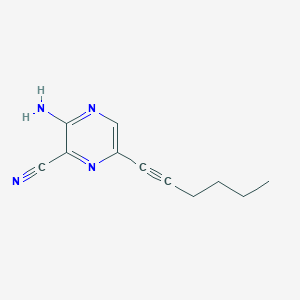
![2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14337616.png)
